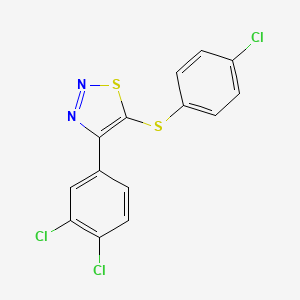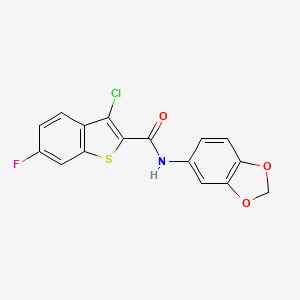
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a benzothiophene group (a benzene ring fused with a thiophene), and a carboxamide group (a carbonyl group attached to an amine). The presence of chloro and fluoro substituents indicates that it’s a halogenated compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and benzothiophene rings, introduction of the halogens, and attachment of the carboxamide group. The exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure.Chemical Reactions Analysis
This compound, like other organic molecules, could undergo a variety of chemical reactions. These might include reactions related to its carboxamide group, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various laboratory techniques.Applications De Recherche Scientifique
Chalcones and Quinoline Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, belong to the flavonoid family and exhibit diverse pharmacological activities. These include anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties . Quinoline derivatives, on the other hand, have a wide range of biological activities, such as antimalarial, antitumor, antibacterial, and anti-oxidant effects . The fusion of both chemical nuclei—chalcone and quinoline—may offer interesting prospects for future bioactivity studies.
Synthesis and Structure
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂) and adding 4-aminoacetophenone. Next, a Claisen–Schmidt reaction occurs between the intermediate compound and piperonal using KOH solution as a catalyst in ethanol, resulting in the target compound . The structure is confirmed through FTIR, HRMS, and 1H/13C-NMR spectroscopy.
Biological and Pharmacological Applications
While specific research on Oprea1_245422 is limited, we can explore potential applications based on its structural features:
a. Anticancer Properties: Given the chalcone scaffold, Oprea1_245422 may exhibit anticancer activity. Further studies could investigate its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
b. Antibacterial Activity: Quinoline derivatives are known for their antibacterial properties. Oprea1_245422 might be evaluated against bacterial strains to assess its efficacy as an antibacterial agent.
c. Antioxidant Potential: Both chalcones and quinoline derivatives often possess antioxidant properties. Researchers could explore Oprea1_245422’s ability to scavenge free radicals and protect against oxidative stress.
d. Anti-Inflammatory Effects: Considering the structural elements, Oprea1_245422 might modulate inflammatory pathways. In vitro and in vivo studies could investigate its anti-inflammatory potential.
e. Antimalarial Activity: Quinoline-based compounds have a history of antimalarial activity. Although speculative, Oprea1_245422 could be evaluated for its effectiveness against Plasmodium species.
f. Histone Deacetylase (HDAC) Inhibition: The intermediary compound used in the synthesis of Oprea1_245422 has been employed for constructing trithiocarbonates as HDAC inhibitors . Further exploration of its HDAC inhibitory activity is warranted.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO3S/c17-14-10-3-1-8(18)5-13(10)23-15(14)16(20)19-9-2-4-11-12(6-9)22-7-21-11/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJFLKVVVZUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

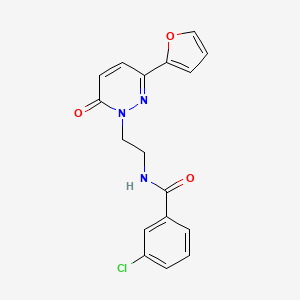

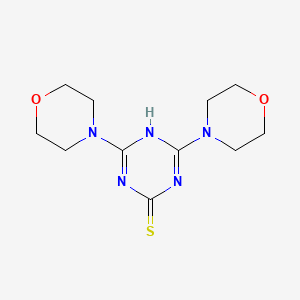
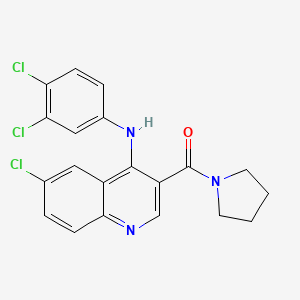
![2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2835023.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2835026.png)
![N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2835027.png)
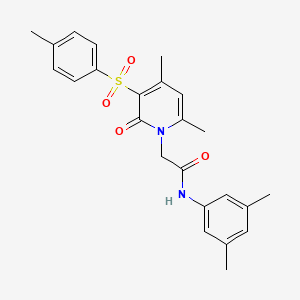
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2835031.png)
![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)
![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)
